(R)-2-Hydroxy-4-methylpentanoic acid

Catalog No.
S585787
CAS No.
20312-37-2
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Hydroxy-4-methylpentanoic acid

CAS Number

20312-37-2

Product Name

(R)-2-Hydroxy-4-methylpentanoic acid

IUPAC Name

(2R)-2-hydroxy-4-methylpentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

LVRFTAZAXQPQHI-RXMQYKEDSA-N

SMILES

CC(C)CC(C(=O)O)O

Synonyms

(R)-2-Hydroxy-4-methylpentanoicacid;20312-37-2;D-leucicacid;delta-leucicacid;(R)-leucicacid;(R)-2-hydroxy-4-methyl-Pentanoicacid;D-2-Hydroxyisocaproate;D-a-Hydroxyisocaproicacid;D-2-hydroxyisocaproicacid;(2R)-2-hydroxy-4-methylpentanoicacid;(R)-2-hydroxyisocaproicacid;D-2-hydroxy-4-methylvalericacid;2-hydroxy-4-methyl-D-valericacid;2R-hydroxy-4-methyl-pentanoicacid;D-2-hydroxy-4-methylpentanoicacid;Pentanoicacid,2-hydroxy-4-methyl-,(2R)-;(R)-2-Hydroxyisocaproate;delta-Leucate;D-Leucate;(R)-Leucate;D-a-Hydroxyisocaproate;(-)-a-Hydroxyisocaproate;delta-2-Hydroxyisocaproate;(-)-2-Hydroxyisocaproate;2-HMP

Canonical SMILES

CC(C)CC(C(=O)O)O

Isomeric SMILES

CC(C)C[C@H](C(=O)O)O

Occurrence and Natural Products:

  • (R)-2-Hydroxy-4-methylpentanoic acid has been identified as a natural product in various organisms, including the green alga Euglena gracilis, the nematode Caenorhabditis elegans, and even humans. PubChem, National Institutes of Health: )

Metabolic Studies:

  • Research suggests the presence of (R)-2-Hydroxy-4-methylpentanoic acid in patients with specific metabolic disorders like short-bowel syndrome and maple syrup urine disease. National Institutes of Health: )
  • Understanding its role in these conditions might aid in developing diagnostic tools and potential therapeutic strategies.

Potential Biological Functions:

  • The specific biological functions of (R)-2-Hydroxy-4-methylpentanoic acid are still under investigation.
  • However, its structural similarity to other known metabolites suggests potential involvement in cellular processes.

Future Research Directions:

  • Further research is needed to elucidate the biosynthesis, physiological roles, and potential applications of (R)-2-Hydroxy-4-methylpentanoic acid.
  • Studies could explore its interactions with other molecules, its effects on cellular signaling pathways, and its possible use as a biomarker for specific diseases.

(R)-2-Hydroxy-4-methylpentanoic acid is an organic compound classified as a hydroxy fatty acid. It has the molecular formula C6H12O3C_6H_{12}O_3 and a molecular weight of approximately 132.16 g/mol. The compound features a hydroxyl group (-OH) attached to the second carbon of a five-carbon chain, which also includes a methyl group at the fourth position. This specific stereochemistry contributes to its unique properties and biological activities.

The compound is known for its role in various biochemical pathways, particularly in the metabolism of branched-chain amino acids, such as leucine. It is also recognized for its potential therapeutic applications, especially in the context of histone deacetylase inhibition, which is significant in cancer research and treatment .

, notably:

  • Aldol Reactions: It can act as a nucleophile in stereoselective aldol reactions, forming β-hydroxy carbonyl compounds .
  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield corresponding keto acids.
  • Esterification: The hydroxyl group allows for ester formation with various alcohols, which can be useful in organic synthesis .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The primary biological activity of (R)-2-Hydroxy-4-methylpentanoic acid involves its interaction with histone deacetylases (HDACs). It effectively inhibits several HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10), leading to hyperacetylation of histone proteins and influencing gene expression . This mechanism is particularly relevant in cancer biology, where modulation of gene expression can affect tumor growth and progression.

Additionally, the compound is involved in metabolic pathways that regulate energy metabolism and stress responses within cells. Its effects on cellular signaling pathways make it a candidate for further research into metabolic disorders and therapeutic interventions .

Several synthetic methods have been developed to produce (R)-2-Hydroxy-4-methylpentanoic acid:

  • Enzymatic Synthesis: Utilizing specific enzymes such as leucine dehydrogenase can facilitate the conversion of leucine into (R)-2-Hydroxy-4-methylpentanoic acid.
  • Chemical Synthesis: Traditional chemical synthesis routes involve multi-step processes that may include aldol condensation followed by reduction or hydrolysis steps .
  • Flow Electrolyzer Techniques: Recent advancements have shown that flow electrolyzers can convert α-hydroxyl acids to amino acids efficiently, indicating potential for large-scale applications .

(R)-2-Hydroxy-4-methylpentanoic acid has various applications across different fields:

  • Pharmaceuticals: Due to its HDAC inhibitory properties, it is explored for potential use in cancer therapies.
  • Nutritional Supplements: Its role in amino acid metabolism makes it relevant in dietary supplements aimed at enhancing athletic performance or recovery.
  • Organic Synthesis: The compound serves as an important intermediate in synthesizing other bioactive molecules and pharmaceuticals .

Interaction studies have revealed that (R)-2-Hydroxy-4-methylpentanoic acid interacts with multiple enzymes involved in metabolic pathways. For instance:

  • It inhibits branched-chain alpha-keto acid dehydrogenase complex, impacting the levels of branched-chain amino acids in metabolic processes.
  • Its interaction with histone deacetylases leads to altered gene expression profiles that could influence cellular functions related to growth and differentiation .

These studies underscore its potential therapeutic benefits and mechanisms of action.

Several compounds share structural similarities with (R)-2-Hydroxy-4-methylpentanoic acid. Here are some notable examples:

Compound NameStructural SimilarityUnique Features
(S)-2-Hydroxy-4-methylpentanoic acidEnantiomerOpposite stereochemistry affects biological activity.
(R)-3-Cyclopentyl-2-hydroxypropanoic acid0.96Different cyclopentyl substitution affects properties.
(R)-3-Cyclobutyl-2-hydroxypropanoic acid0.96Cyclobutyl group introduces unique sterics.
D-Leucic acid0.96Directly related to leucine metabolism; similar metabolic roles.
(R)-2-Hydroxyisocaproate0.96Related to isocaproate metabolism; shares some biochemical pathways.

These comparisons illustrate how (R)-2-Hydroxy-4-methylpentanoic acid stands out due to its specific stereochemistry and unique interactions with biological targets, particularly its selective inhibition of histone deacetylases .

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

UNII

82AX56U3YN

Other CAS

20312-37-2

Wikipedia

D-leucic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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